molecular formula C11H10N2O2 B7848287 Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate

Cat. No.: B7848287
M. Wt: 202.21 g/mol
InChI Key: ZVPIXOUQAVXJRI-VQHVLOKHSA-N
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Description

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyano group, a pyridin-2-yl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate can be synthesized through a multi-step process involving the reaction of pyridine derivatives with acrylonitrile and ethyl chloroformate. The reaction typically requires the use of a base, such as triethylamine, and is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acrylates with various functional groups.

Scientific Research Applications

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate involves its interaction with molecular targets in biological systems. The cyano group and pyridin-2-yl group are key functional groups that enable the compound to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate can be compared with other similar compounds, such as:

    Ethyl 2-cyanoacrylate: Known for its use as a fast-acting adhesive.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (E)-2-cyano-3-(pyridin-3-yl)acrylate: Similar structure but with the pyridinyl group at a different position.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-pyridin-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPIXOUQAVXJRI-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=N1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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